

Physical properties of Toluene-D8 at different temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Toluene-D8**

Cat. No.: **B116792**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Toluene-D8**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **Toluene-D8** (Perdeuterotoluene), a vital solvent in NMR spectroscopy, synthetic chemistry, and various research applications. Understanding these properties as a function of temperature is crucial for experimental design, process optimization, and ensuring data accuracy and reproducibility.

Core Physical Properties

Toluene-D8 (C7D8) is a deuterated isotopologue of toluene, where all eight hydrogen atoms are replaced with deuterium. This isotopic substitution leads to a higher molecular weight (100.19 g/mol) compared to toluene (92.14 g/mol) and subtle but significant differences in its physical characteristics.

Table 1: General Physical Properties of **Toluene-D8**

Property	Value	Reference
Molecular Formula	C ₇ D ₈	[1]
Molecular Weight	100.19 g/mol	[1]
Boiling Point (at 760 mmHg)	110 °C (383.15 K)	[2] [3]
Melting Point	-84 °C (189.15 K)	[2] [3]
Refractive Index (n _{20/D})	1.494	[2] [3]

Temperature-Dependent Properties

The physical properties of **Toluene-D8** exhibit significant dependence on temperature. The following sections and tables summarize these relationships.

Density

The density of **Toluene-D8** decreases with increasing temperature. Recent studies have provided precise measurements over a broad temperature range.[\[4\]](#)[\[5\]](#)

Table 2: Density of **Toluene-D8** at Various Temperatures

Temperature (°C)	Temperature (K)	Density (g/mL)
5	278.15	0.963
10	283.15	0.958
15	288.15	0.953
20	293.15	0.948
25	298.15	0.943
30	303.15	0.938
35	308.15	0.933
40	313.15	0.928
45	318.15	0.923
50	323.15	0.918
55	328.15	0.913
60	333.15	0.908
65	338.15	0.903
70	343.15	0.898
75	348.15	0.893
80	353.15	0.888
85	358.15	0.883
90	363.15	0.878
95	368.15	0.873

Data derived from studies by
Norfleet et al.[4][5]

Viscosity

The viscosity of a fluid is a measure of its resistance to flow. For **Toluene-D8**, as with most liquids, viscosity decreases as temperature increases. While extensive data on the temperature-dependent viscosity of **Toluene-D8** is noted in the literature to have been collected over a range of -35 to 200°C, a specific data table is not readily available in public sources.^{[2][3][6][7]} However, the behavior is expected to be very similar to that of non-deuterated toluene, which is presented below for reference. Deuteration typically leads to a slightly higher viscosity at the same temperature due to the increased molecular mass and stronger intermolecular forces.

Table 3: Dynamic Viscosity of Toluene (Non-Deuterated) at Various Temperatures

Temperature (°C)	Temperature (K)	Dynamic Viscosity (mPa·s)
15	288.15	0.63
20	293.15	0.59
25	298.15	0.56
30	303.15	0.53
35	308.15	0.50

This data is for non-deuterated toluene and serves as a close approximation.

Vapor Pressure

Vapor pressure is a critical property for applications involving distillation, evaporation, or handling in closed systems. The vapor pressure of **Toluene-D8** increases non-linearly with temperature.

Table 4: Vapor Pressure of **Toluene-D8** at Various Temperatures

Temperature (°C)	Temperature (K)	Vapor Pressure (kPa)
25.00	298.15	3.8
40.00	313.15	7.9
60.00	333.15	18.5
80.00	353.15	38.9
100.00	373.15	74.2
110.60	383.75	101.3

Data sourced from critically evaluated thermophysical property data from NIST/TRC Web Thermo Tables.

Experimental Protocols

The accurate determination of physical properties requires robust experimental methodologies. The following are standard protocols for the properties discussed.

Density Measurement (Vibrating Tube Densitometry)

This is a high-precision method for determining the density of liquids.

Protocol:

- Calibration: The vibrating tube densitometer (e.g., Anton Paar DMA series) is calibrated at each experimental temperature using two standards of known density, typically dry air and deionized water.
- Sample Preparation: **Toluene-D8** samples are prepared in an inert atmosphere (e.g., a glove box) to prevent moisture contamination and are thoroughly degassed using methods like freeze-pump-thaw cycles.
- Measurement: The degassed sample is injected into the oscillating U-shaped tube of the densitometer. The instrument measures the period of oscillation of the tube, which is directly

related to the density of the sample.

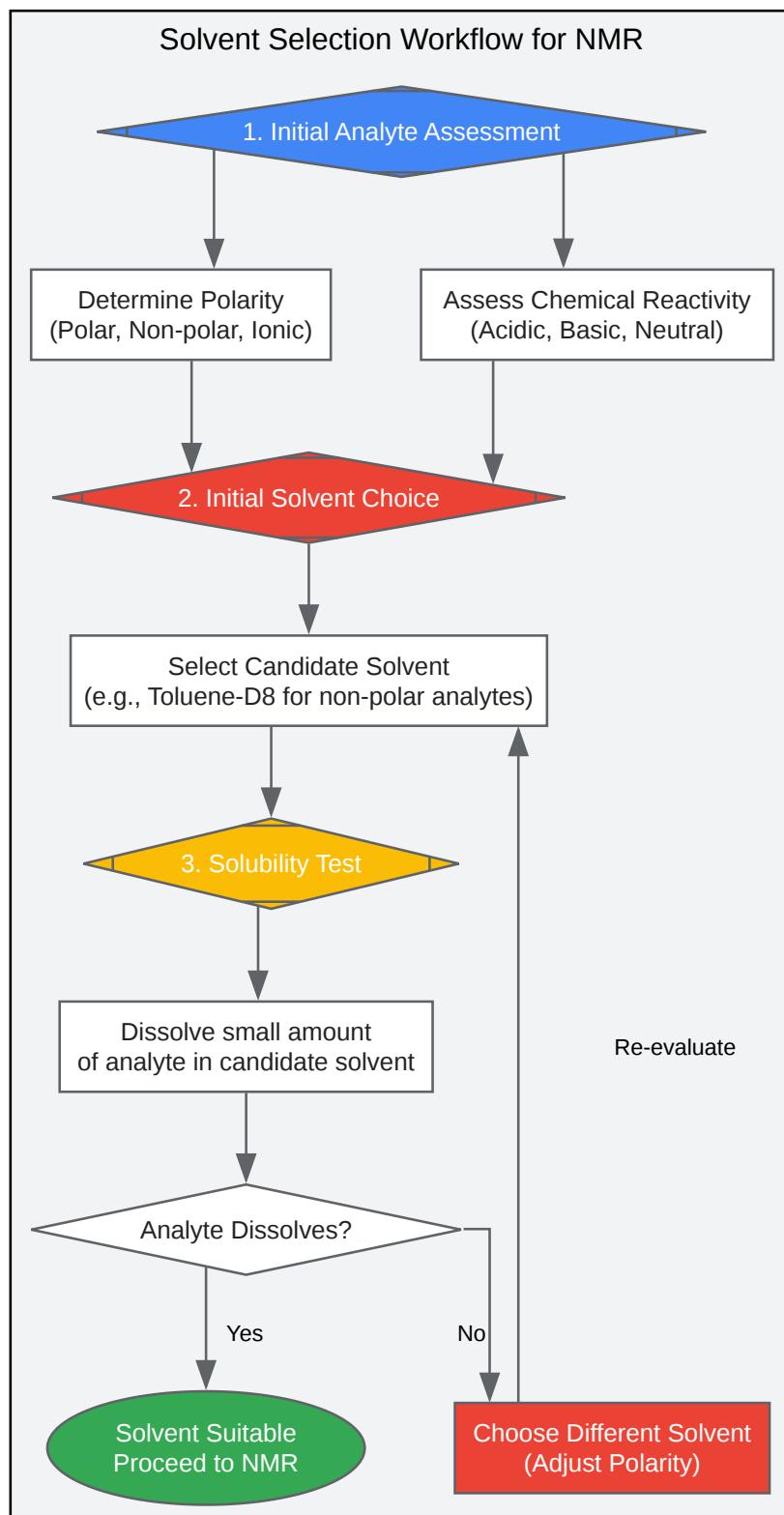
- Temperature Control: A high-precision circulator is used to maintain the sample at the desired temperature with high stability (e.g., ± 0.01 °C).
- Data Acquisition: The density is calculated from the oscillation period using the calibration constants determined in the first step. Measurements are taken across the desired temperature range, allowing for thermal equilibration at each setpoint.

Viscosity Measurement (Rotational or Capillary Viscometry)

Protocol (Rotational Viscometer):

- Instrument Setup: A rotational viscometer is leveled and calibrated using certified viscosity standards.
- Sample Loading: A precise volume of **Toluene-D8** is placed in the sample cup.
- Spindle Immersion: A spindle of appropriate geometry is immersed in the liquid to a specified depth.
- Temperature Equilibration: The sample is allowed to reach thermal equilibrium at the target temperature using a temperature-controlled bath.
- Measurement: The spindle is rotated at a constant, known angular velocity. The instrument measures the torque required to overcome the viscous drag of the fluid.
- Calculation: The dynamic viscosity is calculated from the measured torque, the rotational speed, and the geometry of the spindle and cup.

Vapor Pressure Measurement (Correlation-Gas Chromatography)


This method relates the gas chromatographic retention time of a substance to its vapor pressure.

Protocol:

- **Instrument Setup:** A gas chromatograph (GC) equipped with a capillary column and a flame ionization detector (FID) is used.
- **Isothermal Analysis:** The GC oven is operated isothermally at a series of controlled temperatures.
- **Sample Injection:** A solution containing **Toluene-D8** and a non-retained reference compound (like methane) is injected into the GC.
- **Retention Time Measurement:** The retention times for both **Toluene-D8** and the non-retained reference are measured at each temperature. The adjusted retention time is calculated by subtracting the reference retention time from that of the analyte.
- **Data Correlation:** The vapor pressure is determined by correlating the adjusted retention times with the vapor pressures of a series of standard compounds with known properties, analyzed under the identical conditions.

Visualization

As **Toluene-D8** is a primary solvent for NMR spectroscopy, the logical workflow for selecting an appropriate deuterated solvent is highly relevant for the target audience.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Toluene-d8 | C7H8 | CID 74861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toluene-d8 anhydrous, D 99.6atom 2037-26-5 [sigmaaldrich.com]
- 3. 甲苯-d8 99 atom % D, contains 0.03 % (v/v) TMS | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. symposium.foragerone.com [symposium.foragerone.com]
- 6. Toluene-d8 D 99.6atom 2037-26-5 [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- To cite this document: BenchChem. [Physical properties of Toluene-D8 at different temperatures]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b116792#physical-properties-of-toluene-d8-at-different-temperatures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com